molecular formula C19H22N2O2 B8523181 tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B8523181
M. Wt: 310.4 g/mol
InChI Key: QPRNKPDMJCCRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with tert-butyl acetoacetate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-(quinolin-3-yl)benzenesulfonamide: Another quinoline derivative with different substituents.

    Pyridin-2-yl carbamates: Compounds with similar structural features but different functional groups.

    Quinolin-2-yl carbamates: Similar in structure but with variations in the quinoline ring.

Uniqueness

Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of a quinoline moiety and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)23-18(22)21-10-8-14(9-11-21)16-12-15-6-4-5-7-17(15)20-13-16/h4-8,12-13H,9-11H2,1-3H3

InChI Key

QPRNKPDMJCCRHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Quinolineboronic acid (250 mg, 1.4 mmol) and tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (580 mg, 1.8 mmol) were combined and dissolved in a mixture of toluene (10 mL) and ethanol (1 mL). 2M aqueous sodium bicarbonate solution (1.5 mL, 3.0 mmol) was added to the mixture followed by lithium chloride (180 mg, 4.2 mmol). Nitrogen gas was bubbled through the mixture for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (75 mg, 0.07 mmol) was added to the mixture. Reaction was heated at reflux for 3.5 hours. Mixture was cooled to room temperature and diluted with ethyl acetate (50 mL). Mixture was washed successively with water (2×30 mL) and brine (20 mL). Organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo. Silica gel chromatography afforded the desired product as lightly colored oil in 76% yield. MS m/e (M−C4H8+H)+=255.1.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
75 mg
Type
catalyst
Reaction Step Seven
Yield
76%

Synthesis routes and methods II

Procedure details

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